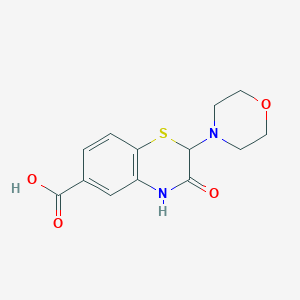![molecular formula C14H17N3O3S B7879688 N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine](/img/structure/B7879688.png)
N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine is a complex organic compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine can be achieved through multiple synthetic routes. One common method involves the cyclization of appropriate precursor compounds under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as high-pressure reactors and the use of specific catalysts to enhance yield and purity. This process often includes multiple stages of synthesis, purification, and quality control to ensure the final product meets stringent standards.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic and electrophilic reagents are commonly employed in these reactions.
Major Products Formed: Depending on the reaction conditions, N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine can yield a variety of products, including modified versions of the original compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has applications across several fields, including:
Chemistry: Used as a building block in organic synthesis and as a reference material in analytical methods.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects and as a model compound in drug development.
Industry: Employed in the development of new materials and as an intermediate in the manufacture of other chemicals.
Wirkmechanismus
The mechanism by which N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other biomolecules, leading to changes in cellular pathways and biological processes. The exact pathways can vary depending on the context of its application and the specific biological system involved.
Vergleich Mit ähnlichen Verbindungen
When compared with other similar compounds, N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine stands out due to its unique structure and diverse chemical properties. Similar compounds include those with similar core structures but different functional groups, which can result in varied reactivity and applications.
Eigenschaften
IUPAC Name |
2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-12-3-1-2-11-10-4-9(7-17(11)12)6-16(8-10)14(21)15-5-13(19)20/h1-3,9-10H,4-8H2,(H,15,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFQQDBVFHJMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-1H-indole-2-carboxylic acid](/img/structure/B7879624.png)
![5-[(Benzylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B7879634.png)
![1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B7879639.png)
![11-(Diethylamino)dibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B7879640.png)

![(2-Benzyl-1-methyl-3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-4-yl)acetic acid](/img/structure/B7879671.png)
![7-[(4-Carboxypiperidin-1-yl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B7879677.png)
![1-[(4-Bromophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid](/img/structure/B7879679.png)



![3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoic acid](/img/structure/B7879701.png)
